molecular formula C11H18 B8718077 1-Ethyl-3-tert-butyl-cyclopentadiene CAS No. 877880-57-4

1-Ethyl-3-tert-butyl-cyclopentadiene

Cat. No. B8718077
M. Wt: 150.26 g/mol
InChI Key: HWFNAIRTAQKISS-UHFFFAOYSA-N
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Patent
US08101684B2

Procedure details

A 300 ml three neck flask equipped with a magnetic stirrer and a three-way cock was charged with 200 ml of diethyl ether and 52 ml (154 mmol) of a diethyl ether solution of 3.0-Methylmagnesium bromide under nitrogen atmosphere. 3-tert-Butylcyclopentenone 17.8 g (129 mmol) was added dropwise in one hour on an ice and water bath. The solution was stirred at room temperature for 20 hours, and then the reaction solution was poured into 100 ml of 2N hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted twice with 50 ml of ether. The organic layers thus obtained were combined and washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution. The organic layer was dried on magnesium sulfate, and the solvent was removed by distillation. Then, the residue was purified by column chromatography to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid. The yield was 78%. The product was identified by means of a 1H-NMR spectrum. The measurement results thereof are shown below.
[Compound]
Name
three
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0-Methylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](OCC)[CH3:2].[C:6]([C:10]1[CH2:14][CH2:13][C:12](=O)[CH:11]=1)([CH3:9])([CH3:8])[CH3:7].Cl>O>[CH2:1]([C:13]1[CH2:12][CH:11]=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:14]=1)[CH3:2]

Inputs

Step One
Name
three
Quantity
300 mL
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
0-Methylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(CC1)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 50 ml of ether
CUSTOM
Type
CUSTOM
Details
The organic layers thus obtained
WASH
Type
WASH
Details
washed twice with a saturated sodium hydrogen carbonate aqueous solution, twice with water and twice with a saturated salt solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
Then, the residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain 20.2 g (GC purity: 75%) of a pale yellow transparent liquid
CUSTOM
Type
CUSTOM
Details
The measurement results

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C(C)C1=CC(=CC1)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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